Sulfobromophthalein sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

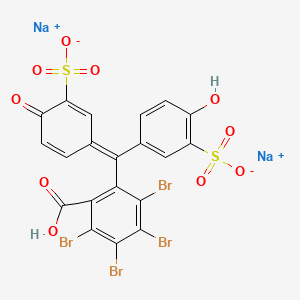

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;2-hydroxy-5-[(E)-(4-oxo-3-sulfonatocyclohexa-2,5-dien-1-ylidene)-(2,3,4,5-tetrabromo-6-carboxyphenyl)methyl]benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10Br4O10S2.2Na/c21-16-14(15(20(27)28)17(22)19(24)18(16)23)13(7-1-3-9(25)11(5-7)35(29,30)31)8-2-4-10(26)12(6-8)36(32,33)34;;/h1-6,25H,(H,27,28)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2/b13-8+;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUITPQMHVLBNV-LIYVDSPJSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)S(=O)(=O)[O-])C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O)S(=O)(=O)[O-])O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C(=C\2/C=CC(=O)C(=C2)S(=O)(=O)[O-])/C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O)S(=O)(=O)[O-])O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H8Br4Na2O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

838.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

history of Sulfobromophthalein sodium in liver function tests

An In-Depth Technical Guide to the History and Application of Sulfobromophthalein Sodium in Liver Function Assessment

Introduction: The Quest for a Reliable Liver Function Metric

In the early 20th century, the assessment of liver function was a significant clinical challenge. While autopsy could reveal structural damage, a non-invasive method to quantify the functional capacity of the liver in living patients was desperately needed. The introduction of the Sulfobromophthalein (BSP) sodium test in 1925 marked a pivotal moment in hepatology.[1] For decades, it was regarded by many authorities as the most sensitive and dependable single test for evaluating the liver's excretory function, particularly for detecting early or minimal liver damage in patients without jaundice.[1][2] This guide provides a technical overview of the BSP test, from its biochemical principles and clinical application to the factors that led to its eventual replacement in routine clinical practice.

Part 1: The Scientific Foundation of the BSP Test

Pharmacokinetics and Mechanism of Hepatic Clearance

The utility of this compound as a liver function marker is entirely based on its unique handling by the body.[3] BSP is a phthalein dye that, when injected intravenously, is rapidly bound to plasma proteins, primarily albumin.[2] This binding minimizes its glomerular filtration in the kidneys, meaning its clearance from the bloodstream is almost exclusively dependent on the liver.

The hepatic clearance of BSP is a multi-step process that mirrors the liver's natural detoxification pathways:

-

Hepatic Uptake: The BSP-albumin complex circulates to the liver, where the dye is efficiently taken up by hepatocytes. This process is dependent on adequate hepatic blood flow and the integrity of the hepatocyte membrane transport systems.[1][3]

-

Intracellular Conjugation: Inside the liver cells, BSP undergoes conjugation. The primary mechanism is its attachment to the body's master antioxidant, glutathione (GSH), in a thioether linkage.[4][5] This reaction is catalyzed by the enzyme S-aryltransferase (a glutathione S-transferase).[3][5] This conjugation step is crucial as it transforms the BSP molecule into a more water-soluble form, suitable for excretion.

-

Biliary Excretion: The conjugated BSP is then actively transported across the canalicular membrane of the hepatocyte and excreted into the bile.[3] From the bile, it enters the gastrointestinal tract and is eliminated from the body.

In a healthy individual with normal liver function, this entire process is rapid and efficient. However, in cases of hepatic dysfunction—whether due to hepatocellular damage (like in hepatitis or cirrhosis) or impaired bile flow (cholestasis)—one or more of these steps are compromised.[2][3] This leads to a decreased rate of BSP removal from the blood, and the amount of dye retained in the circulation at a specific time point becomes a quantitative measure of the degree of liver impairment.[1][3]

Part 2: The BSP Retention Test Protocol

The standard clinical application was the BSP retention test, a procedure designed to measure the percentage of an injected dose of the dye remaining in the bloodstream after a set period.

Experimental Protocol: Step-by-Step

-

Patient Preparation: The patient is required to fast for at least 4 hours prior to the test to ensure baseline serum is clear.

-

Dosage Calculation: A sterile solution of this compound is prepared. The standard dose is 5 mg of BSP per kilogram of the patient's body weight. Accurate weight measurement is critical for correct interpretation.

-

Intravenous Administration: The calculated dose is injected intravenously over a period of 1 to 3 minutes. Care must be taken to avoid extravasation (leakage into surrounding tissue), which can cause tissue irritation and invalidate the test results.

-

Timed Blood Sample Collection: Exactly 45 minutes after the injection, a blood sample is drawn from the arm opposite to the injection site.

-

Serum Preparation: The blood sample is allowed to clot, and the serum is separated by centrifugation.

-

Colorimetric Analysis:

-

The serum sample is divided into two aliquots.

-

One aliquot serves as a blank. It is acidified, which renders the BSP colorless.[1]

-

The second aliquot is alkalinized (e.g., with sodium hydroxide). In an alkaline solution, BSP turns a distinct purple color.[1]

-

The intensity of the purple color, which is directly proportional to the concentration of BSP in the serum, is measured using a spectrophotometer. The acidified blank is used to correct for any interfering substances in the serum, such as hemoglobin or bilirubin.[1]

-

-

Calculation of Retention: The concentration of BSP in the 45-minute sample is used to calculate the percentage of the initial dose that remains in the plasma. This value is reported as the percent retention.

Interpretation of Results

The interpretation of the test is straightforward and provides a quantitative assessment of hepatic excretory function. The results were particularly valuable in diagnosing liver cell damage in the absence of clinical jaundice.[2]

| % BSP Retention at 45 minutes | Clinical Interpretation |

| < 10% | Normal Liver Function |

| 10% - 25% | Mild to Moderate Hepatic Impairment |

| > 25% | Severe Hepatic Impairment |

Note: Normal values could vary slightly between laboratories. The values presented are generally accepted standards.

Part 3: Clinical Significance and Eventual Decline

Diagnostic Utility

The BSP test was a cornerstone of hepatology for several decades. Its high sensitivity made it useful for:

-

Detecting Early Liver Disease: It could detect parenchymal liver injury before significant changes in other markers, like bilirubin, occurred.[1]

-

Monitoring Chronic Conditions: It was used to follow the progression of chronic hepatitis and cirrhosis.[2]

-

Assessing Hepatotoxin Exposure: The test was helpful in evaluating liver damage in patients exposed to known liver toxins.[3]

-

Differential Diagnosis: It was used to help distinguish upper gastrointestinal bleeding caused by esophageal varices (common in severe liver disease) from that due to peptic ulcers.[3]

Limitations and Reasons for Discontinuation

Despite its utility, the BSP test had several drawbacks that ultimately led to its decline in the 1970s.[6]

-

Anaphylactic Reactions: The most significant concern was the risk of severe, sometimes fatal, anaphylactic reactions to the BSP dye.[6] Although infrequent, the potential for such a severe adverse event for a diagnostic test became unacceptable as safer alternatives emerged.

-

Interference: Conditions other than liver disease could affect BSP clearance. For example, changes in hepatic blood flow, such as in congestive heart failure, could lead to abnormal retention, and certain drugs could compete with BSP for hepatic uptake and excretion.

-

Pregnancy: Normal pregnancy can cause alterations in BSP removal mechanisms, complicating the interpretation of results in pregnant individuals.[7][8]

-

Development of Safer Alternatives: The primary driver for its replacement was the development and widespread adoption of a panel of enzymatic liver tests (e.g., ALT, AST, ALP) and other functional tests like indocyanine green (ICG) clearance.[6][9] These tests provided a safer profile and, when used in combination, offered a more comprehensive picture of liver health, differentiating between hepatocellular injury and cholestasis.[9]

Conclusion: The Legacy of the BSP Test

The this compound test represents a critical chapter in the history of liver function assessment.[10] It was the first widely accepted method to provide a quantitative measure of the liver's excretory capacity and fundamentally advanced the diagnosis and management of liver diseases. While it is no longer used in clinical practice due to safety concerns, the physiological principles it exploited—hepatic uptake, conjugation, and biliary excretion—remain central to our understanding of liver function and detoxification. The BSP test paved the way for the development of the safer, more sophisticated diagnostic tools used by researchers and clinicians today.

References

- Title: Liver Function Tests-II:: Test for Excretory function (BSP Dye Test, Rose Bengal Dye Test)

- Title: this compound | C20H8Br4Na2O10S2 | CID 6282 - PubChem Source: PubChem URL

- Title: Bromsulfthalein - Wikipedia Source: Wikipedia URL

- Title: Laboratory notes: The Bromsulphalein® Test of Liver Function Source: Minnesota Medicine URL

- Title: The holy grail of a biomarker for “liver function” - PMC Source: National Institutes of Health URL

- Title: MATURATION OF THE this compound-GLUTATHIONE CONJUGATING SYSTEM IN RAT LIVER - PMC Source: National Institutes of Health URL

- Title: Evaluation of Liver Function | Choose the Right Test - ARUP Consult Source: ARUP Laboratories URL

- Title: A History of the Assessment of Liver Performance - PMC Source: National Institutes of Health URL

- Title: ALTERATIONS IN this compound-REMOVAL MECHANISMS FROM BLOOD DURING NORMAL PREGNANCY - PMC Source: National Institutes of Health URL

- Title: ALTERATIONS IN this compound-REMOVAL MECHANISMS FROM BLOOD DURING NORMAL PREGNANCY - PubMed Source: PubMed URL

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. youtube.com [youtube.com]

- 3. This compound | C20H8Br4Na2O10S2 | CID 6282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bromsulfthalein - Wikipedia [en.wikipedia.org]

- 5. MATURATION OF THE this compound-GLUTATHIONE CONJUGATING SYSTEM IN RAT LIVER - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The holy grail of a biomarker for “liver function” - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ALTERATIONS IN this compound-REMOVAL MECHANISMS FROM BLOOD DURING NORMAL PREGNANCY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ALTERATIONS IN this compound-REMOVAL MECHANISMS FROM BLOOD DURING NORMAL PREGNANCY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of Liver Function | Choose the Right Test [arupconsult.com]

- 10. A History of the Assessment of Liver Performance - PMC [pmc.ncbi.nlm.nih.gov]

The Sulfobromophthalein (BSP) Clearance Test: An In-depth Technical Guide to its Early Research and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Window into Liver Function

The Sulfobromophthalein (BSP) sodium clearance test, a cornerstone of liver function assessment for much of the 20th century, represents a pivotal development in our understanding of hepatic physiology and pathophysiology. Introduced in 1925 by Sanford M. Rosenthal and E. C. White, this elegantly simple yet remarkably informative test provided clinicians and researchers with a quantitative measure of the liver's excretory capacity. This guide delves into the early research surrounding the BSP clearance test, offering a detailed exploration of its core principles, the evolution of its methodology, its mechanistic underpinnings, and its seminal role in the diagnosis and management of liver diseases. By understanding the foundations of this classic test, we can appreciate the intricate processes of hepatic clearance and the enduring principles that guide modern drug development and hepatotoxicity studies.

Part 1: The Physiological Basis of BSP Clearance

The utility of the BSP clearance test is rooted in the liver's remarkable ability to extract, metabolize, and excrete xenobiotics from the bloodstream. The journey of a BSP molecule from injection to biliary excretion is a multi-step process that interrogates several key aspects of hepatic function.

Hepatic Uptake: Crossing the Sinusoidal Membrane

Following intravenous administration, BSP rapidly binds to plasma albumin. This protein-bound complex circulates to the liver, where the BSP is taken up by hepatocytes. Early research postulated a carrier-mediated transport system responsible for this uptake, a concept that has been subsequently validated with the discovery of specific organic anion transporting polypeptides (OATPs). The efficiency of this uptake mechanism is the first critical determinant of the overall clearance rate.

Intracellular Conjugation: The Role of Glutathione

Once inside the hepatocyte, BSP undergoes conjugation, a crucial detoxification step that renders the molecule more water-soluble and facilitates its biliary excretion. Groundbreaking studies in the mid-20th century revealed that BSP is primarily conjugated with the tripeptide glutathione (GSH).[1] This reaction is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). The availability of intracellular GSH and the activity of GSTs are therefore key factors influencing the rate of BSP metabolism. The discovery of this conjugation pathway was a significant advancement in understanding hepatic biotransformation processes.

Biliary Excretion: The Final Step

The conjugated BSP is then actively transported across the canalicular membrane of the hepatocyte into the bile. This excretory step is rate-limiting and represents the final common pathway for the elimination of many endogenous and exogenous substances. The capacity of this transport system can become saturated at high concentrations of BSP, a phenomenon that is crucial to the interpretation of the clearance test.

Part 2: The Classic Experimental Protocol: A Step-by-Step Guide

The original BSP clearance test, while refined over the years, followed a standardized procedure designed to ensure reproducibility and clinical utility. The following protocol is a synthesis of early methodologies.

Patient Preparation

-

Fasting: The patient was required to fast for at least 8 to 12 hours prior to the test to minimize variability in hepatic blood flow and metabolism.[2]

-

Baseline Blood Sample: A baseline blood sample was often collected to rule out any interfering substances in the plasma.

BSP Administration

-

Dosage Calculation: A standardized dose of 5 mg of BSP per kg of body weight was administered.[2]

-

Preparation of BSP Solution: A 5% sterile solution of Sulfobromophthalein sodium in water for injection was typically used.[2]

-

Intravenous Injection: The calculated dose was injected intravenously over a period of 1 to 2 minutes. Care was taken to avoid extravasation, as the dye could cause tissue irritation.

Blood Sample Collection

-

Timing: Blood samples were precisely timed from the completion of the injection. The most common time points for collection were 30 and 45 minutes post-injection.[2]

-

Sample Handling: Approximately 5-10 mL of venous blood was collected into a tube, and the serum was separated by centrifugation.

Colorimetric Analysis

The concentration of BSP in the serum was determined using a colorimetric method. The principle of this analysis relies on the fact that BSP is colorless in an acidic medium and turns a distinct purple color in an alkaline solution.

-

Preparation of Standards: A series of standard solutions with known concentrations of BSP were prepared.

-

Alkalinization of Serum: A precise volume of the patient's serum was mixed with a dilute solution of sodium hydroxide to develop the characteristic purple color.

-

Colorimetric Reading: The intensity of the color, which is directly proportional to the BSP concentration, was measured using a colorimeter or spectrophotometer. Early methods relied on visual comparison with the prepared standards.

-

Calculation of Retention: The percentage of BSP retained in the bloodstream at a specific time point (usually 45 minutes) was calculated by comparing the color intensity of the patient's serum to that of a standard solution representing 100% retention.

Part 3: Clinical Applications and Interpretation of Early Research

The BSP clearance test quickly became an invaluable tool for assessing liver function in a variety of clinical settings. Early research focused on establishing normal values and characterizing the patterns of BSP retention in different liver diseases.

Normal Values and Interpretation

In healthy individuals with normal liver function, the BSP is efficiently cleared from the bloodstream. Early studies established that a normal result was the retention of less than 5-10% of the injected dose in the serum at 45 minutes.[2]

BSP Clearance in Liver Disease

Impaired BSP clearance was recognized as a sensitive indicator of hepatic dysfunction, often detectable before the onset of clinical jaundice.

-

Hepatitis: In cases of acute viral hepatitis, the BSP retention was significantly increased, reflecting widespread hepatocellular damage and impaired excretory function.

-

Cirrhosis: Patients with cirrhosis of the liver consistently demonstrated high levels of BSP retention.[3] This was attributed to a combination of factors, including reduced functional hepatocyte mass, shunting of blood away from the liver sinusoids, and impaired biliary excretion.

-

Obstructive Jaundice: In cases of extrahepatic biliary obstruction, BSP uptake and conjugation by the liver might be relatively preserved initially, but the inability to excrete the conjugated BSP into the bile would lead to its reflux into the bloodstream, resulting in high retention values.

| Condition | Typical BSP Retention at 45 minutes | Primary Mechanism of Impaired Clearance |

| Normal | < 5-10% | N/A |

| Acute Hepatitis | Significantly elevated | Hepatocellular damage, impaired uptake, conjugation, and excretion |

| Cirrhosis | Markedly elevated | Reduced functional hepatocyte mass, intrahepatic shunting, impaired excretion |

| Obstructive Jaundice | Elevated | Impaired biliary excretion with reflux of conjugated BSP into the blood |

Note: The values presented are a synthesis of findings from early clinical research and may have varied slightly between studies.

Part 4: Limitations and Decline of the BSP Test

Despite its widespread use and proven utility, the BSP clearance test had several limitations that ultimately led to its replacement by more modern liver function tests.

-

Anaphylactic Reactions: Although rare, severe and sometimes fatal anaphylactic reactions to the BSP dye were reported.

-

Interference: Certain drugs and medical conditions could interfere with the accuracy of the test.

-

Lack of Specificity: An abnormal BSP test indicated hepatic dysfunction but did not pinpoint the specific cause of the liver disease.

-

Invasiveness: The test required an intravenous injection and blood draw.

The development of enzyme-based liver function tests (e.g., ALT, AST) and advanced imaging techniques provided safer, more specific, and less invasive alternatives for assessing liver health.

Conclusion: An Enduring Legacy

The early research on this compound clearance laid the groundwork for our modern understanding of hepatic physiology and the principles of pharmacokinetic analysis. The BSP test, though no longer in routine clinical use, remains a powerful example of how a well-designed physiological challenge can provide profound insights into organ function. For researchers and drug development professionals, the story of the BSP test serves as a valuable reminder of the fundamental processes of hepatic drug clearance and the importance of robust, mechanistically-informed in vivo assays. The principles of uptake, metabolism, and excretion that were so elegantly demonstrated by the early pioneers of the BSP test continue to be of paramount importance in the development of safe and effective new medicines.

References

-

Combes, B., & Stakelum, G. S. (1961). A liver enzyme that conjugates this compound with glutathione. Journal of Clinical Investigation, 40(6), 981–988. [Link]

-

Goresky, C. A. (1965). The hepatic uptake and excretion of sulfobromophthalein and bilirubin. Canadian Medical Association Journal, 92(16), 851–857. [Link]

-

Javitt, N. B., Wheeler, H. O., Baker, K. J., Ramos, O. L., & Bradley, S. E. (1960). The intrahepatic conjugation of sulfobromophthalein and glutathione in the dog. Journal of Clinical Investigation, 39(10), 1570–1577. [Link]

-

Krebs, J. S. (1959). Relation of the metabolism of this compound to its blood clearance in the rat. American Journal of Physiology-Legacy Content, 197(2), 292-296. [Link]

-

PK Prabhakar. (2020, October 11). Liver Function Tests-II:: Test for Excretory function (BSP Dye Test, Rose Bengal Dye Test) [Video]. YouTube. [Link]

-

Papper, S., & Rosenbaum, F. F. (1953). The sulfobromophthalein (bromsulphalein) test in cirrhosis of the liver. The American Journal of the Medical Sciences, 225(5), 513-518. [Link]

Sources

The Legacy of a Purple Dye: A Technical Guide to the Discovery and Application of Sulfobromophthalein as a Diagnostic Agent

This in-depth technical guide explores the seminal role of Sulfobromophthalein (BSP) in the evolution of liver function diagnostics. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles, experimental methodologies, and clinical application of the BSP clearance test, a cornerstone of hepatology for nearly half a century. We will dissect the causality behind its development, the intricacies of its metabolic pathway, and the legacy it leaves in the landscape of modern clinical chemistry.

The Genesis of a Functional Probe: A Historical Imperative

Prior to the 1920s, the assessment of liver function was largely reliant on the clinical manifestation of jaundice, a late-stage and often ambiguous indicator of hepatic disease. The scientific community recognized the urgent need for a more sensitive and quantitative measure of the liver's excretory capacity. This need spurred the investigation of various dyes that were selectively removed from the bloodstream by the liver.

The breakthrough came in 1925 when Sanford M. Rosenthal and Edwin C. White of the National Institutes of Health introduced the Sulfobromophthalein (BSP) test.[1] Their work, published in the Journal of the American Medical Association, built upon the principle of using phthalein dyes to assess hepatic function. They demonstrated that the rate of BSP's disappearance from the blood following intravenous injection provided a reliable index of liver health.[1] This pioneering study laid the foundation for a new era in hepatology, offering a tool to detect subtle and early-stage liver dysfunction.

The Metabolic Journey of Sulfobromophthalein: A Multi-Step Hepatic Process

The utility of BSP as a diagnostic agent is intrinsically linked to its specific and multi-step clearance by the liver. This process can be dissected into three critical phases: hepatic uptake, intracellular conjugation, and biliary excretion.

Hepatic Uptake: Crossing the Sinusoidal Membrane

Following intravenous administration, BSP rapidly binds to plasma proteins, primarily albumin. The protein-bound dye is then transported to the liver, where it is taken up by hepatocytes. This uptake is a carrier-mediated process, facilitated by members of the Organic Anion Transporting Polypeptide (OATP) family, specifically OATP1B1 and OATP1B3, which are located on the sinusoidal membrane of hepatocytes.

Intracellular Conjugation: The Glutathione Pathway

Once inside the hepatocyte, BSP undergoes conjugation with glutathione (GSH), a critical step for its detoxification and subsequent excretion. This reaction is catalyzed by the enzyme glutathione S-transferase (GST). The resulting BSP-glutathione conjugate is more water-soluble than the parent compound, a key characteristic for its efficient transport into the bile.

Biliary Excretion: The Final Step in Clearance

The BSP-glutathione conjugate is actively transported across the canalicular membrane of the hepatocyte into the bile. This efflux is mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-dependent transporter. From the bile, the conjugate is eliminated from the body via the feces.

Caption: Metabolic pathway of Sulfobromophthalein in the liver.

The Sulfobromophthalein Clearance Test: A Detailed Experimental Protocol

The BSP clearance test became a standard in clinical laboratories for decades. The following protocol outlines the key steps in its execution.

Patient Preparation

-

The patient should be in a fasting state for at least 4 hours prior to the test to avoid lipemia, which can interfere with the colorimetric analysis.

-

Record the patient's body weight to accurately calculate the BSP dosage.

BSP Administration

-

A sterile solution of Sulfobromophthalein (50 mg/mL) is used.

-

The standard dose is 5 mg of BSP per kilogram of body weight. The rationale for this dose is to provide a sufficient load to challenge the liver's excretory capacity without reaching a saturation point that would not be sensitive to subtle changes in liver function.

-

Administer the calculated dose intravenously over a period of 1 to 2 minutes.

Blood Sampling

-

At exactly 45 minutes after the BSP injection, collect a 5-7 mL blood sample from the arm contralateral to the injection site to avoid contamination.

-

The blood should be collected in a tube without anticoagulants to allow for serum separation.

Sample Processing and Analysis

-

Allow the blood to clot and then centrifuge to separate the serum.

-

The concentration of BSP in the serum is determined colorimetrically. BSP is colorless in an acidic medium and turns a characteristic purple color in an alkaline solution.

-

A standard curve is prepared using known concentrations of BSP to accurately quantify the amount in the patient's serum.

-

The absorbance of the alkalinized serum is measured using a spectrophotometer at a wavelength of 580 nm.

Caption: Experimental workflow for the Sulfobromophthalein clearance test.

Interpretation of Results: A Quantitative Assessment of Liver Function

The result of the BSP test is expressed as the percentage of the injected dye remaining in the bloodstream after 45 minutes.

| Condition | Typical BSP Retention at 45 minutes |

| Normal Healthy Liver | < 5% |

| Mild Hepatic Dysfunction | 5 - 15% |

| Moderate Hepatic Dysfunction | 16 - 30% |

| Severe Hepatic Dysfunction (e.g., Cirrhosis) | > 30% |

An elevated BSP retention is indicative of impaired liver function. This could be due to a defect in any of the three key steps of BSP clearance: reduced hepatic blood flow, impaired hepatocellular uptake or conjugation, or decreased biliary excretion. In patients with established liver disease, the degree of BSP retention often correlates with the severity of the condition.[2]

The Decline of a Diagnostic Giant: Limitations and Legacy

Despite its widespread use and proven utility, the BSP test was eventually phased out of clinical practice primarily due to the risk of severe adverse reactions. Anaphylactic shock, although rare, was a life-threatening complication associated with BSP administration.

Furthermore, the test had certain limitations:

-

Interference from Jaundice: High levels of bilirubin in the blood could interfere with the colorimetric analysis.

-

Dependence on Hepatic Blood Flow: Conditions that reduce blood flow to the liver, such as congestive heart failure, could lead to increased BSP retention even in the absence of primary liver disease.

-

Protein Binding Alterations: Changes in plasma protein levels, particularly albumin, could affect the rate of BSP clearance.

The discontinuation of the BSP test paved the way for the development of safer and more specific liver function tests, such as the measurement of serum aminotransferases (ALT and AST), bilirubin, and alkaline phosphatase. However, the foundational principles established by the BSP test—the concept of using the clearance of an exogenous substance to quantitatively assess organ function—remain highly relevant in modern pharmacology and drug development. The study of hepatic transporters, a field of intense research today, has its roots in the pioneering work that elucidated the metabolic journey of this once-ubiquitous purple dye.

References

-

Rosenthal, S. M., & White, E. C. (1925). Clinical application of the bromsulphalein test for hepatic function. Journal of the American Medical Association, 84(15), 1112-1114. [Link]

- Plaa, G. L. (2010). Evaluation of hepatotoxicity: physiological and biochemical measures of hepatic function in animals. In Comprehensive Toxicology (Second Edition). Elsevier.

-

PK Prabhakar. (2020, October 11). Liver Function Tests-II:: Test for Excretory function (BSP Dye Test, Rose Bengal Dye Test) [Video]. YouTube. [Link]

-

Yao, et al. (2020). Analysis of the human liver model through semi-analytical and numerical techniques with non-singular kernel. Taylor & Francis Online. [Link]

-

Wikipedia contributors. (2023, December 28). Sanford Rosenthal. In Wikipedia, The Free Encyclopedia. [Link]

-

Seligson, D., Marino, J., & Dodson, E. (1957). Determination of sulfobromophthalein in serum. Clinical chemistry, 3(5), 638–645. [Link]

-

Gaebler, O. H. (1970). The determination of bromsulphthalein in serum. Clinica chimica acta; international journal of clinical chemistry, 30(3), 751–759. [Link]

-

Encyclopaedia Britannica. (n.d.). Bromsulphalein test. In Britannica. [Link]

-

Vido, I., & Wildhirt, E. (1969). [Bromsulphalein test (BSP): test results in various liver diseases]. Nihon rinsho. Japanese journal of clinical medicine, Suppl, 844–852. [Link]

-

Obrinsky, W., Denley, M. L., & Brauer, R. W. (1952). Sulfobromophthalein sodium excretion test as a measure of liver function in premature infants. Pediatrics, 9(4), 421–438. [Link]

-

Wikipedia contributors. (2023, November 27). Bromsulfthalein. In Wikipedia, The Free Encyclopedia. [Link]

-

Goodman, R. D. (1952). Bromsulfalein clearance: a quantitative clinical test of liver function. The Journal of laboratory and clinical medicine, 40(4), 531–536. [Link]

-

Lab Manager. (2022, July 7). How to Make a Calibration Curve: A Step-by-Step Guide. [Link]

-

Viral Hepatitis and Liver Disease. (n.d.). How to Diagnose Cirrhosis. [Link]

-

Schoenfield, L. J., Onstad, G. R., & Goldstein, N. P. (1970). Normal sulfobromophthalein retention in established liver disease. The American journal of digestive diseases, 15(4), 337–342. [Link]

-

Value of Liver Function Tests in Cirrhosis. (2017). Journal of clinical and experimental hepatology, 7(4), 302–312. [Link]

-

BC Cancer. (2024, February 1). Lab Test Interpretation Table. [Link]

-

The Hepatitis B Trust. (n.d.). Liver Function Blood Tests Explained. [Link]

-

National Center for Biotechnology Information. (n.d.). Liver Function Tests - StatPearls. [Link]

Sources

An In-depth Technical Guide to Sulfobromophthalein Sodium: Chemical Properties, Structure, and Applications

Abstract

Sulfobromophthalein sodium (BSP), a synthetic phthalein dye, has long been a cornerstone in the assessment of hepatobiliary function. Its unique chemical structure and consequent physicochemical properties dictate its biological behavior, making it an invaluable tool for both clinical diagnostics and preclinical drug development. This technical guide provides a comprehensive analysis of the chemical and structural properties of this compound. It delves into its mechanism of hepatic clearance, its application in liver function tests, and its contemporary role as a probe substrate in drug transporter assays, which are critical in modern pharmacokinetics and drug-drug interaction studies. Detailed experimental protocols are provided to offer researchers and drug development professionals a practical framework for its application.

Chemical Structure and Nomenclature

This compound is a brominated and sulfonated derivative of phenolphthalein. The core structure consists of a lactone ring derived from tetrabromophthalic anhydride, which is centrally connected to two phenol rings. Each phenol ring is further substituted with a sulfonic acid group. This complex, polyanionic structure is fundamental to its biological transport and interactions.

The definitive chemical identity of this compound is provided by its IUPAC name and CAS registry number.[1][2]

-

IUPAC Name: disodium;2-hydroxy-5-[4,5,6,7-tetrabromo-1-(4-hydroxy-3-sulfonatophenyl)-3-oxo-2-benzofuran-1-yl]benzenesulfonate[1]

-

Synonyms: Bromsulphthalein, Bromosulfophthalein, BSP, Disodium phenoltetrabromophthalein sulfonate.[1][3]

The molecule exists as a disodium salt, enhancing its water solubility.

Physicochemical Properties

The utility of this compound is directly linked to its distinct physicochemical characteristics. It is a white, crystalline, odorless, and hygroscopic powder with a bitter taste.[3][4] Its high water solubility is crucial for its administration as an intravenous diagnostic agent.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₂₀H₈Br₄Na₂O₁₀S₂ | [1][4] |

| Molecular Weight | 838.00 g/mol | [1][3] |

| Appearance | White to light gray crystalline powder | [4][5] |

| Solubility | Soluble in water (50 mg/mL); Insoluble in alcohol and acetone. | [5][6] |

| pKa | 8.5 (Exhibits proton-dependent quinoidal–phenolic tautomerism) | |

| pH (1% solution) | 4.0 - 5.5 | |

| UV λmax | ~580 nm in alkaline solution | [7] |

Synthesis Overview

While detailed, proprietary synthesis protocols are not widely published, the general chemical pathway for producing this compound is well-established.[3] The process involves three primary stages:

-

Condensation: The synthesis begins with the acid-catalyzed condensation reaction between tetrabromophthalic anhydride and phenol. This forms the basic triphenylmethane-type structure.

-

Sulfonation: The resulting intermediate is then sulfonated, typically using a strong sulfonating agent like oleum (fuming sulfuric acid). This step introduces the sulfonic acid (-SO₃H) groups onto the phenol rings, which is critical for the molecule's high water solubility and its recognition by organic anion transporters.

-

Salt Formation: Finally, the sulfonated product is neutralized with a sodium base, such as sodium hydroxide, to form the stable, water-soluble disodium salt.

Mechanism of Action in Hepatobiliary Assessment

The use of this compound as a liver function test is not based on any pharmacological effect, but on its precise and quantifiable route of elimination from the body, which is almost exclusively handled by the liver.[1]

Upon intravenous injection, the following sequence occurs:

-

Plasma Binding: BSP rapidly and extensively binds to plasma proteins, primarily albumin.[1] This binding minimizes its glomerular filtration in the kidneys and confines its clearance to the hepatic system.

-

Hepatic Uptake: The BSP-albumin complex circulates to the liver, where the BSP anion is selectively taken up from the sinusoidal blood into the hepatocytes. This uptake is an active transport process mediated by members of the Organic Anion Transporting Polypeptide (OATP) family, specifically OATP1B1 and OATP1B3.[4][5]

-

Intracellular Conjugation: Inside the hepatocyte, BSP undergoes Phase II metabolism. It is conjugated with glutathione (GSH) in a reaction catalyzed by the enzyme glutathione S-transferase (GST). This conjugation forms a more water-soluble and bulkier molecule, priming it for biliary excretion.

-

Biliary Excretion: The BSP-glutathione conjugate is then actively transported from the hepatocyte into the bile canaliculi. This efflux is mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-dependent transporter located on the apical membrane of the hepatocyte.

-

Elimination: The dye is excreted with the bile into the intestines and is eliminated in the feces.[1] Less than 5% of the injected dose is cleared by the kidneys, a value that may increase in cases of severe hepatic impairment.[1]

The rate of BSP clearance from the plasma is therefore dependent on hepatic blood flow, the functional capacity of OATP transporters for uptake, the efficiency of the glutathione conjugation system, and the activity of MRP2 for biliary excretion. A delay in its removal from the blood indicates a potential impairment in one or more of these hepatic functions.

Caption: Hepatic clearance pathway of this compound (BSP).

Role in Drug Development: A Substrate for Transporter Assays

The well-characterized transport pathway of BSP makes it an ideal probe substrate for studying the function and inhibition of key drug transporters. Regulatory agencies like the FDA and EMA recommend testing investigational drugs for their potential to inhibit OATP1B1 and OATP1B3 due to the high risk of drug-drug interactions (DDIs).[8]

BSP is commonly used in in vitro assays with cell lines engineered to overexpress these transporters (e.g., HEK293-OATP1B1). By measuring the uptake of BSP in the presence and absence of a test compound, researchers can determine if their drug candidate is an inhibitor of these critical hepatic uptake pathways. Such inhibition can lead to elevated plasma concentrations of co-administered drugs that are OATP substrates (e.g., statins), potentially causing toxicity.

Experimental Protocols

Protocol: The Sulfobromophthalein (BSP) Retention Test for Liver Function

This protocol describes the classic clinical method for assessing hepatic function.

A. Principle A standard dose of BSP (5 mg per kg of body weight) is injected intravenously. The liver's capacity to clear the dye is assessed by measuring the percentage of dye remaining in the blood plasma after a specific time, typically 45 minutes. Elevated retention suggests impaired liver function.

B. Materials

-

Sterile this compound injection (50 mg/mL solution)

-

Sterile saline

-

Syringes and needles for injection and blood collection

-

Heparinized blood collection tubes

-

Centrifuge

-

Spectrophotometer

-

Cuvettes

-

0.1 N Sodium Hydroxide (NaOH)

C. Procedure

-

Patient Preparation: The patient should be fasting to avoid lipemia, which can interfere with the colorimetric reading.

-

Dosing: Accurately weigh the patient. Calculate the required dose of BSP using the formula:

-

Dose (mL) = (5 mg/kg * Patient Weight in kg) / 50 mg/mL

-

-

Administration: Administer the calculated dose via slow intravenous injection over 1-2 minutes. Record the exact time of injection.

-

Blood Sampling: After exactly 45 minutes from the time of injection, draw 5-10 mL of venous blood from the arm opposite to the injection site to prevent contamination.[1] Collect the sample in a heparinized tube.

-

Sample Processing: Centrifuge the blood sample to separate the plasma.

-

Colorimetric Analysis:

-

Prepare a blank by adding a small volume of patient plasma (from a pre-injection sample, if available) to 0.1 N NaOH.

-

Prepare the test sample by adding the same volume of the 45-minute plasma sample to 0.1 N NaOH. The alkali will turn the BSP in the plasma to a bluish-purple color.[3]

-

Measure the absorbance of the test sample against the blank at 580 nm using a spectrophotometer.

-

-

Calculation: The concentration, and thus the percentage of retention, is determined by comparing the absorbance to a standard curve prepared with known concentrations of BSP. A retention of >5% at 45 minutes is generally considered abnormal.

Protocol: In Vitro OATP1B3 Inhibition Assay

A. Principle This assay determines if a test compound inhibits the uptake of BSP by the OATP1B3 transporter. It uses a mammalian cell line overexpressing human OATP1B3 and compares it to a control (mock-transfected) cell line. A reduction in BSP uptake in the presence of the test compound indicates inhibition.

B. Materials

-

HEK293 cells stably transfected with OATP1B3 (and corresponding mock-transfected cells)

-

Cell culture plates (e.g., 24-well)

-

Standard cell culture medium and reagents

-

Hanks' Balanced Salt Solution (HBSS) or similar assay buffer

-

This compound (probe substrate)

-

Test compound (potential inhibitor)

-

Rifampicin or Cyclosporine A (positive control inhibitor)

-

Cell lysis buffer

-

Spectrophotometer or plate reader

C. Procedure

-

Cell Seeding: Seed the OATP1B3-expressing cells and mock cells into 24-well plates at an appropriate density and allow them to form a confluent monolayer (typically 48 hours).

-

Preparation of Solutions: Prepare solutions of BSP (e.g., at its Km concentration for OATP1B3), the test compound (at various concentrations), and the positive control inhibitor in HBSS.

-

Assay Execution:

-

Wash the cell monolayers twice with pre-warmed HBSS.

-

Pre-incubate the cells for 10 minutes with HBSS containing either the test compound, positive control, or vehicle (as a negative control).

-

Initiate the uptake by adding the BSP solution (also containing the respective inhibitor or vehicle) to each well.

-

Incubate for a short, defined period (e.g., 5 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

-

Termination of Uptake: Stop the reaction by rapidly aspirating the uptake solution and washing the cells three times with ice-cold HBSS.

-

Quantification:

-

Lyse the cells in each well using a suitable lysis buffer.

-

Transfer the lysate to a microplate.

-

Measure the intracellular concentration of BSP colorimetrically after alkalinization with NaOH.

-

-

Data Analysis:

-

Subtract the BSP uptake in mock cells (passive diffusion) from the uptake in OATP1B3-expressing cells to determine the transporter-mediated uptake.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Workflow for an in vitro OATP1B3 inhibition assay using BSP.

Safety, Handling, and Storage

As a chemical reagent, this compound requires careful handling in a laboratory setting.

-

Safety: May cause respiratory tract, skin, and eye irritation. There is a risk of sensitization upon inhalation or skin contact. It is harmful if swallowed. A complete medical history should be obtained before administration to patients, with extreme caution in those with a history of allergies or asthma.[1]

-

Handling: Use in a well-ventilated area. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place. The compound is hygroscopic and should be protected from moisture.[3][4] Solutions should be stored in a warm place to prevent crystallization.[1]

Conclusion

This compound remains a compound of significant scientific interest. Its well-defined chemical structure and resulting physicochemical properties have enabled its long-standing use as a reliable indicator of liver function. In the modern era of drug development, its role has evolved. It now serves as a critical tool for investigating drug-transporter interactions, providing essential data for predicting and understanding pharmacokinetic-based drug-drug interactions. The technical information and protocols outlined in this guide are intended to support researchers and scientists in the effective and safe application of this versatile molecule.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

LookChem. (n.d.). Cas 123359-42-2, this compound. Retrieved January 8, 2026, from [Link]

-

BioIVT. (n.d.). OATP1B3 Transporter Assay. Retrieved January 8, 2026, from [Link]

- Japanese Pharmacopoeia. (n.d.). This compound.

-

DrugFuture. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

-

Frontiers in Pharmacology. (2022). Using a competitive counterflow assay to identify novel cationic substrates of OATP1B1 and OATP1B3. Retrieved January 8, 2026, from [Link]

-

MP Biomedicals. (n.d.). This compound Salt Hydrate. Retrieved January 8, 2026, from [Link]

-

Saki Izumi, et al. (2013). Substrate-dependent inhibition of organic anion transporting polypeptide 1B1: comparative analysis with prototypical probe substrates estradiol-17β-glucuronide, estrone-3-sulfate, and sulfobromophthalein. Drug Metabolism and Disposition. Retrieved January 8, 2026, from [Link]

-

YouTube. (2020). Liver Function Tests-II:: Test for Excretory function (BSP Dye Test, Rose Bengal Dye Test). Retrieved January 8, 2026, from [Link]

-

Pediatrics. (1952). This compound EXCRETION TEST AS A MEASURE OF LIVER FUNCTION IN PREMATURE INFANTS. Retrieved January 8, 2026, from [Link]

-

Journal of Clinical Investigation. (1960). Conjugation of this compound with glutathione in thioether linkage by the rat. Retrieved January 8, 2026, from [Link]

-

Journal of Clinical Investigation. (1961). A LIVER ENZYME THAT CONJUGATES this compound WITH GLUTATHIONE. Retrieved January 8, 2026, from [Link]

- Japanese Pharmacopoeia, Official Monographs. (n.d.). This compound Injection.

-

Chemsrc. (n.d.). Sulfobromophthalein disodium salt. Retrieved January 8, 2026, from [Link]

Sources

- 1. This compound | C20H8Br4Na2O10S2 | CID 6282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound [drugfuture.com]

- 4. lookchem.com [lookchem.com]

- 5. 磺溴酞 二钠盐 水合物 used to study hepatocyte transport functions | Sigma-Aldrich [sigmaaldrich.com]

- 6. mpbio.com [mpbio.com]

- 7. clinicallabs.com.au [clinicallabs.com.au]

- 8. bioivt.com [bioivt.com]

The Hepatocellular Journey of Sulfobromophthalein (BSP): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Legacy Dye Illuminating Liver Function

Sulfobromophthalein (BSP), a synthetic organic anion, holds a significant place in the history of clinical hepatology. For decades, the BSP clearance test was a cornerstone of liver function assessment, providing a dynamic measure of the liver's ability to take up, process, and excrete compounds from the blood. While largely replaced by enzymatic tests in routine clinical practice, BSP remains an invaluable tool in experimental and preclinical research. Its well-characterized, multi-step hepatic transport pathway makes it an ideal probe substrate for investigating the function of key hepatic transporters, studying drug-drug interactions (DDIs), and elucidating mechanisms of drug-induced liver injury (DILI).

This guide provides an in-depth exploration of the molecular mechanisms governing the disposition of Sulfobromophthalein within the hepatocyte. We will dissect its journey from sinusoidal uptake to canalicular excretion, detailing the transporters and enzymatic processes involved. Furthermore, this document will equip researchers with the practical knowledge to utilize BSP in robust in vitro models, complete with detailed experimental protocols and data interpretation insights.

The Three-Pillar Mechanism of BSP Hepatic Clearance

The efficient removal of BSP from the bloodstream by the liver is a vectorial process orchestrated by a sequence of three distinct, yet interconnected, events: sinusoidal uptake, intracellular conjugation, and canalicular efflux.[1][2] This process ensures that the lipophilic parent compound is efficiently trapped, metabolized into a more water-soluble form, and actively secreted into the bile for elimination.

Pillar 1: Sinusoidal Uptake - Crossing the Blood-Hepatocyte Barrier

The initial and rate-limiting step in BSP clearance is its transport from the sinusoidal blood into the hepatocyte. This process is not passive diffusion but a carrier-mediated event facilitated by specific transporter proteins located on the basolateral (sinusoidal) membrane of the hepatocyte.[3]

-

Key Transporters: The primary mediators of BSP uptake are members of the Organic Anion Transporting Polypeptide (OATP) family, specifically OATP1B1 (SLCO1B1) and OATP1B3 (SLCO1B3) .[4][5] These transporters recognize a wide range of endogenous compounds (like bilirubin and bile acids) and xenobiotics, including many clinically relevant drugs such as statins.[4][6] BSP is a well-established substrate for both OATP1B1 and OATP1B3, making it a sensitive probe for their function.[4][6]

-

Mechanism: The uptake is a saturable process, indicating a finite number of transporter proteins.[3][7] Studies using isolated rat hepatocytes have determined a Michaelis constant (Km) for BSP uptake of approximately 6.2 µM.[7] The process is also competitively inhibited by other OATP substrates, such as bilirubin, but not by bile acids like taurocholate.[3]

The central role of OATPs in BSP uptake is the scientific rationale for using BSP to study potential DDIs. A new drug candidate that inhibits OATP1B1 or OATP1B3 will predictably decrease the hepatic uptake of BSP, leading to its accumulation in the plasma. This principle is widely applied in preclinical drug development to flag potential clinical DDI liabilities.

Pillar 2: Intracellular Conjugation - The Glutathione Pathway

Once inside the hepatocyte, BSP undergoes a critical metabolic transformation: conjugation with the endogenous tripeptide, glutathione (GSH).[8][9][10] This reaction is catalyzed by a family of enzymes known as Glutathione S-transferases (GSTs).[11][12]

-

The Reaction: GSTs facilitate the formation of a thioether bond between the electrophilic center of BSP and the sulfhydryl group of GSH.[8] This process yields a more polar and water-soluble molecule, the Sulfobromophthalein-glutathione conjugate (BSP-GSH).[13][14]

-

Significance: This conjugation step is crucial for several reasons:

-

Metabolic Trapping: The addition of the large, negatively charged glutathione moiety effectively "traps" the molecule within the hepatocyte, preventing its passive diffusion back into the sinusoidal blood.[13]

-

Substrate for Efflux: The BSP-GSH conjugate is the preferred substrate for the canalicular efflux pump responsible for its secretion into bile.[12][15] The parent BSP molecule is not efficiently transported into the bile.

-

Detoxification: Conjugation is a classic Phase II detoxification reaction, rendering the compound less reactive and facilitating its elimination.

-

The capacity for glutathione conjugation is robust and distributed throughout the liver acinus.[15] Studies have shown that approximately 78% of the total BSP secreted into bile is in the form of the BSP-GSH conjugate.[15]

Pillar 3: Canalicular Efflux - Secretion into Bile

The final step in the hepatocellular journey of BSP is the active, ATP-dependent transport of the BSP-GSH conjugate across the canalicular membrane into the bile.

-

Key Transporter: This efflux is primarily mediated by the Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) .[16][17][18] MRP2 is a member of the ATP-binding cassette (ABC) transporter superfamily and is responsible for the biliary excretion of a wide array of organic anions, particularly glutathione, glucuronide, and sulfate conjugates.[17][18]

-

Mechanism: MRP2 utilizes the energy from ATP hydrolysis to pump BSP-GSH against a steep concentration gradient from the hepatocyte cytoplasm into the bile canaliculus.[19] This transport system has a relatively lower capacity compared to the uptake system, which can lead to the saturation of biliary excretion at high BSP concentrations.[1][2]

The critical role of MRP2 is highlighted in Dubin-Johnson syndrome, a rare genetic disorder characterized by a deficiency in MRP2 function. In these patients, the biliary excretion of conjugated BSP is selectively impaired, leading to its reflux into the plasma.[20]

Diagram: The Hepatocellular Transport Pathway of Sulfobromophthalein (BSP)

Caption: Vectorial transport of BSP from blood to bile through the hepatocyte.

Experimental Guide: The B-CLEAR® Assay in Sandwich-Cultured Hepatocytes

To translate the mechanistic understanding of BSP transport into practical application, researchers can employ in vitro models that recapitulate the polarized nature of hepatocytes. Sandwich-cultured human hepatocytes (SCHH) are a gold-standard model for this purpose, as they form functional bile canalicular networks, allowing for the simultaneous assessment of uptake and biliary excretion.[21][22][23] The B-CLEAR® (Biliary Clearance) assay is a widely used method in this system.[21][22]

Principle of the B-CLEAR® Assay

The assay leverages the calcium-dependent nature of tight junctions that seal the bile canaliculi.[22] By incubating two parallel sets of SCHH plates with a test substrate (like BSP) in either a standard calcium-containing buffer or a calcium-free buffer, one can differentiate between the compound accumulated in the cells versus that excreted into the bile.

-

Standard Buffer (+Ca²⁺): Tight junctions are intact. The measured compound amount represents accumulation in both the cells and the sealed bile canaliculi (Cells + Bile).

-

Calcium-Free Buffer (-Ca²⁺): Tight junctions are disrupted. Any compound excreted into the canaliculi is released into the overlying medium and washed away. The measured amount represents accumulation only within the cells (Cells).

The difference between these two conditions allows for the calculation of the Biliary Excretion Index (BEI), a quantitative measure of biliary efflux.

Step-by-Step Experimental Protocol

Materials:

-

Plateable cryopreserved human hepatocytes

-

Collagen-coated plates (e.g., 24-well plates)

-

Hepatocyte culture medium and supplements

-

Matrigel™ or similar extracellular matrix overlay

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺

-

Ca²⁺/Mg²⁺-free HBSS

-

Sulfobromophthalein (BSP) sodium salt

-

Cell lysis buffer (e.g., 70% Methanol)

-

BCA Protein Assay Kit

-

LC-MS/MS system for quantification

Procedure:

-

Cell Seeding and Culture:

-

Thaw and seed cryopreserved human hepatocytes onto collagen-coated plates according to the supplier's protocol.[24]

-

Allow cells to attach for 4-6 hours.

-

Overlay the cells with a layer of Matrigel™ diluted in cold culture medium to establish the sandwich configuration.

-

Culture the cells for 4-5 days to allow for the formation of robust, functional bile canalicular networks.[23]

-

-

B-CLEAR® Assay Execution:

-

On the day of the experiment, wash the SCHH plates twice with warm (37°C) standard HBSS.

-

Pre-incubation: Aspirate the wash buffer. Add warm standard HBSS (+Ca²⁺) to one set of plates and warm Ca²⁺-free HBSS (-Ca²⁺) to the parallel set. Incubate for 10 minutes at 37°C.

-

Incubation with BSP: Prepare the BSP dosing solution in standard HBSS at the desired concentration (e.g., 5 µM).

-

Aspirate the pre-incubation buffer from all plates and immediately add the BSP dosing solution.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C. This incubation time should be within the linear range of uptake.[21]

-

Termination and Lysis: To stop the reaction, aspirate the dosing solution and wash the plates three times with ice-cold standard HBSS.

-

Aspirate the final wash completely and add cell lysis buffer to each well.

-

Incubate at -80°C until analysis to ensure complete cell lysis.

-

-

Sample Analysis:

-

Thaw the lysate plates. Collect an aliquot for BSP quantification by a validated LC-MS/MS method.

-

Use another aliquot from the Cells wells (lysed with a compatible buffer if necessary) to determine the total protein content using a BCA assay.[21]

-

Data Analysis and Interpretation

-

Calculate Accumulation:

-

Quantify the concentration of BSP in each sample.

-

Normalize the amount of BSP (e.g., in pmol) to the protein content of the well (in mg). This gives the accumulation in pmol/mg protein.

-

-

Calculate Biliary Excretion Index (BEI %):

-

The BEI represents the percentage of the total accumulated compound that was excreted into the bile.

-

BEI (%) = [ (Accumulation in +Ca²⁺) - (Accumulation in -Ca²⁺) ] / (Accumulation in +Ca²⁺) * 100

-

Interpretation:

-

A high BEI (>20%) suggests significant active biliary excretion of the compound, indicating it is likely a substrate for a canalicular efflux transporter like MRP2.

-

For DDI studies, a test compound is co-incubated with BSP. A significant reduction in BSP's BEI in the presence of the test compound indicates inhibition of its biliary efflux, likely at the level of MRP2.

-

A reduction in both the Cells and Cells + Bile accumulation suggests inhibition of the initial uptake step (OATP1B1/1B3).

Diagram: B-CLEAR® Assay Experimental Workflow

Caption: Workflow for assessing BSP biliary excretion using SCHH.

Conclusion and Future Perspectives

Sulfobromophthalein, though a historic diagnostic agent, remains a powerful scientific tool. Its well-defined hepatic disposition, involving the coordinated action of OATP1B1/1B3, GSTs, and MRP2, provides a clear and quantifiable pathway to probe the function and integrity of the liver's drug clearance machinery. The in vitro methodologies described here, particularly the B-CLEAR® assay in sandwich-cultured hepatocytes, offer a robust and reliable platform for drug development professionals to predict biliary clearance, investigate transporter-mediated drug-drug interactions, and gain mechanistic insights into hepatotoxicity. As liver models evolve towards more complex 3D organoid and microfluidic systems, BSP will undoubtedly continue to serve as a benchmark compound for validating their physiological relevance and functional capacity.[25][26]

References

-

Title: Hepatocytes of Zones 1 and 3 conjugate sulfobromophthalein with glutathione.[15] Source: PubMed URL: [Link]

-

Title: Conjugation of sulfobromophthalein sodium with glutathione in thioether linkage by the rat.[8] Source: PubMed URL: [Link]

-

Title: Uptake of sulfobromophthalein-glutathione conjugate by isolated hepatocytes.[13][27] Source: American Physiological Society Journal URL: [Link]

-

Title: Hepatocellular uptake of sulfobromophthalein and bilirubin is selectively inhibited by an antibody to the liver plasma membrane sulfobromophthalein/bilirubin binding protein.[3][7] Source: National Institutes of Health (PMC) URL: [Link]

-

Title: The Hepatic Uptake and Excretion of Sulfobromophthalein and Bilirubin.[1] Source: National Institutes of Health (PMC) URL: [Link]

-

Title: (Sulfobromophthalein)glutathione conjugate | C30H25Br4N3Na2O16S3.[14] Source: PubChem URL: [Link]

-

Title: Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions.[4] Source: National Institutes of Health (PMC) URL: [Link]

-

Title: (PDF) Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions.[5] Source: ResearchGate URL: [Link]

-

Title: MATURATION OF THE this compound-GLUTATHIONE CONJUGATING SYSTEM IN RAT LIVER*.[9] Source: Scilit URL: [Link]

-

Title: Nrf2 activation enhances biliary excretion of sulfobromophthalein by inducing glutathione-S-transferase activity.[11] Source: PubMed URL: [Link]

-

Title: THE HEPATIC UPTAKE AND EXCRETION OF SULFOBROMOPHTHALEIN AND BILIRUBIN.[2] Source: PubMed URL: [Link]

-

Title: Biliary excretion of conjugated sulfobromophthalein (BSP) in constitutional conjugated hyperbilirubinemias.[20] Source: PubMed URL: [Link]

-

Title: Novel Mechanism of Impaired Function of Organic Anion-Transporting Polypeptide 1B3 in Human Hepatocytes: Post-Translational Regulation of OATP1B3 by Protein Kinase C Activation.[6] Source: National Institutes of Health URL: [Link]

-

Title: Use of Sandwich-Cultured Human Hepatocytes to Predict Biliary Clearance of Angiotensin II Receptor Blockers and HMG-CoA Reductase Inhibitors.[21] Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Prospect of in vitro Bile Fluids Collection in Improving Cell-Based Assay of Liver Function.[25] Source: Frontiers in Bioengineering and Biotechnology URL: [Link]

-

Title: In vitro methods to support transporter evaluation in drug discovery and development.[19] Source: The AAPS Journal URL: [Link]

-

Title: Sandwich-Cultured Hepatocytes: An In Vitro Model to Evaluate Hepatobiliary Transporter-Based Drug Interactions and Hepatotoxicity.[22] Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Role of multidrug resistance protein 2 (MRP2, ABCC2) in alkylating agent detoxification: MRP2 potentiates glutathione S-transferase A1-1-mediated resistance to chlorambucil cytotoxicity.[16] Source: PubMed URL: [Link]

-

Title: Impairment of sulfobromophthalein biliary excretion and inhibition of glutathione S-transferase activity induced by perhexiline maleate in rats.[12] Source: PubMed URL: [Link]

-

Title: A 3D in vitro model of the human hepatobiliary junction.[26] Source: bioRxiv URL: [Link]

-

Title: MRP2 - Transporters.[17] Source: Solvo Biotechnology URL: [Link]

-

Title: Protocols Using Plateable Human Hepatocytes in ADME Assays.[24] Source: SlideShare URL: [Link]

-

Title: In Vitro Transport Activity and Trafficking of MRP2/ABCC2 Polymorphic Variants.[18] Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Sandwich-Cultured Hepatocytes as a Tool to Study Drug Disposition and Drug-Induced Liver Injury.[23] Source: PubMed Central URL: [Link]

-

Title: A LIVER ENZYME THAT CONJUGATES this compound WITH GLUTATHIONE.[10] Source: National Institutes of Health (PMC) URL: [Link]

Sources

- 1. The Hepatic Uptake and Excretion of Sulfobromophthalein and Bilirubin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. THE HEPATIC UPTAKE AND EXCRETION OF SULFOBROMOPHTHALEIN AND BILIRUBIN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hepatocellular uptake of sulfobromophthalein and bilirubin is selectively inhibited by an antibody to the liver plasma membrane sulfobromophthalein/bilirubin binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Mechanism of Impaired Function of Organic Anion-Transporting Polypeptide 1B3 in Human Hepatocytes: Post-Translational Regulation of OATP1B3 by Protein Kinase C Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hepatocellular uptake of sulfobromophthalein and bilirubin is selectively inhibited by an antibody to the liver plasma membrane sulfobromophthalein/bilirubin binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conjugation of this compound with glutathione in thioether linkage by the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. A LIVER ENZYME THAT CONJUGATES this compound WITH GLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nrf2 activation enhances biliary excretion of sulfobromophthalein by inducing glutathione-S-transferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Impairment of sulfobromophthalein biliary excretion and inhibition of glutathione S-transferase activity induced by perhexiline maleate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. (Sulfobromophthalein)glutathione conjugate | C30H25Br4N3Na2O16S3 | CID 162696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Hepatocytes of Zones 1 and 3 conjugate sulfobromophthalein with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Role of multidrug resistance protein 2 (MRP2, ABCC2) in alkylating agent detoxification: MRP2 potentiates glutathione S-transferase A1-1-mediated resistance to chlorambucil cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. MRP2 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 18. In Vitro Transport Activity and Trafficking of MRP2/ABCC2 Polymorphic Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. zora.uzh.ch [zora.uzh.ch]

- 20. Biliary excretion of conjugated sulfobromophthalein (BSP) in constitutional conjugated hyperbilirubinemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Use of Sandwich-Cultured Human Hepatocytes to Predict Biliary Clearance of Angiotensin II Receptor Blockers and HMG-CoA Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sandwich-Cultured Hepatocytes: An In Vitro Model to Evaluate Hepatobiliary Transporter-Based Drug Interactions and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Sandwich-Cultured Hepatocytes as a Tool to Study Drug Disposition and Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bdj.co.jp [bdj.co.jp]

- 25. Prospect of in vitro Bile Fluids Collection in Improving Cell-Based Assay of Liver Function - PMC [pmc.ncbi.nlm.nih.gov]

- 26. biorxiv.org [biorxiv.org]

- 27. Uptake of sulfobromophthalein-glutathione conjugate by isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolism and Glutathione Conjugation of Sulfobromophthalein Sodium

Abstract

Sulfobromophthalein (BSP), a synthetic dye historically pivotal in the clinical assessment of hepatic function, remains a critical tool in contemporary pharmacological and toxicological research. Its metabolic pathway, characterized by hepatocellular uptake, enzymatic conjugation with glutathione (GSH), and biliary excretion, serves as a canonical model for studying xenobiotic detoxification (Phase II metabolism) and transport. This guide provides a comprehensive technical overview of the core mechanisms governing BSP metabolism. We will delve into the roles of specific transporters and enzymes, present detailed, field-proven protocols for quantifying BSP-GSH conjugation both in vitro and in vivo, and offer insights into the causality behind experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the BSP model system to investigate hepatic drug handling and detoxification pathways.

Introduction: The Enduring Relevance of a Classic Probe

For decades, the Sulfobromophthalein (BSP) clearance test was a gold standard for evaluating liver function.[1][2] The test's principle is simple: after intravenous administration, the rate of BSP removal from the bloodstream is directly proportional to the liver's ability to take up, metabolize, and excrete the compound.[1][3] While newer biomarkers have largely replaced it in routine clinical diagnostics, BSP's well-defined and relatively simple metabolic fate makes it an invaluable probe substrate for researchers.

Studying BSP metabolism allows for the functional assessment of:

-

Hepatic Uptake: Mediated by Organic Anion-Transporting Polypeptides (OATPs).[4][5]

-

Phase II Conjugation: Specifically, the enzymatic reaction with glutathione (GSH), catalyzed by Glutathione S-Transferases (GSTs).[6][7][8]

-

Biliary Excretion: Mediated by Multidrug Resistance-Associated Protein 2 (MRP2).[9]

Understanding this pathway provides a powerful model for predicting the hepatic clearance of new chemical entities and investigating drug-drug interactions that may occur at the level of transport or metabolism.

The Metabolic Pathway of Sulfobromophthalein (BSP)

The journey of BSP from blood to bile is a highly orchestrated, multi-step process localized primarily within hepatocytes.[6] The efficiency of this pathway is a direct reflection of the functional integrity of the liver's detoxification machinery.

Step 1: Hepatic Uptake via OATP Transporters

Upon entering the hepatic sinusoids, BSP is rapidly taken up into hepatocytes from the blood. This process is not passive diffusion but an active transport mechanism mediated by members of the Organic Anion-Transporting Polypeptide (OATP) family, specifically OATP1B1 and OATP1B3, which are expressed on the basolateral (sinusoidal) membrane of hepatocytes.[4][9] These transporters are crucial for the uptake of a wide range of endogenous compounds (like bilirubin) and xenobiotics, making them a key focus in drug development.[5]

Step 2: The Core Reaction - Conjugation with Glutathione (GSH)

Once inside the hepatocyte, the non-polar BSP molecule undergoes Phase II metabolism to increase its water solubility, a prerequisite for efficient biliary excretion. The primary metabolic route is conjugation with the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine).[10][11] This reaction is catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs).[7][8] The GSTs facilitate the nucleophilic attack of the thiol group of GSH on the electrophilic center of BSP, forming a stable thioether bond.[11][12] The resulting BSP-GSH conjugate is significantly more hydrophilic than the parent compound.[13] Notably, the capacity for glutathione conjugation of BSP is distributed throughout all zones of the liver acinus.[6]

Step 3: Biliary Excretion via MRP2

The final step is the efflux of the water-soluble BSP-GSH conjugate from the hepatocyte into the bile canaliculi. This is an ATP-dependent process mediated by the Multidrug Resistance-Associated Protein 2 (MRP2, also known as ABCC2), an efflux transporter located on the apical (canalicular) membrane of the hepatocyte.[9] MRP2 is responsible for the biliary elimination of numerous conjugated compounds, and its inhibition is a common mechanism for cholestatic drug-induced liver injury.

The complete metabolic journey is a model of efficient vectorial transport and detoxification, as illustrated below.

Experimental Methodologies for Studying BSP-GSH Conjugation

Investigating the kinetics and efficiency of BSP conjugation is fundamental to its use as a research tool. Methodologies range from simplified in vitro enzymatic assays to complex in vivo pharmacokinetic studies.

In Vitro Assay: Spectrophotometric Measurement of GST Activity

This assay provides a robust and high-throughput method for measuring the initial rate of the GST-catalyzed conjugation of BSP with GSH. It is ideal for enzyme kinetic studies, inhibitor screening, and characterization of purified enzymes or liver cytosolic fractions.

Principle: The formation of the BSP-GSH conjugate results in a spectral shift, leading to an increase in absorbance at a specific wavelength. While the common GST substrate CDNB is monitored at 340 nm, the BSP-GSH conjugate can be monitored at a different wavelength, which should be determined empirically by scanning the absorbance of the reaction mixture over time. For the purpose of this guide, we will refer to a generic spectrophotometric approach, as specific wavelengths can vary based on buffer conditions.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Potassium Phosphate buffer, pH 6.5. Causality: GST enzymes generally have optimal activity at a slightly acidic to neutral pH. pH 6.5 is a common starting point for many GST isoforms.

-

GSH Stock Solution (100 mM): Dissolve 30.7 mg of reduced glutathione in 1 mL of Assay Buffer. Prepare fresh daily and keep on ice.

-

BSP Stock Solution (50 mM): Prepare in deionized water.

-

Enzyme Source: This can be purified GST enzyme or a liver S9/cytosolic fraction, diluted in Assay Buffer to a working concentration. The optimal concentration must be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.

-

-

Assay Execution:

-

Self-Validation Control: Prepare a "no-enzyme" control to measure the rate of the non-enzymatic reaction between BSP and GSH.

-

Set up reactions in a 96-well plate or individual cuvettes. A typical 1 mL reaction is as follows:

-

850 µL Assay Buffer

-

50 µL GSH Stock Solution (Final concentration: 5 mM)

-

50 µL BSP Stock Solution (Final concentration: 2.5 mM)

-

-

Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

-

Initiate the reaction by adding 50 µL of the enzyme solution. Causality: Adding the enzyme last ensures that the reaction does not start prematurely while preparing the plate and that all components are at thermal equilibrium.

-

Immediately place the cuvette/plate in a spectrophotometer and monitor the increase in absorbance at the pre-determined wavelength (e.g., 330 nm) every 30 seconds for 10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.

-

Subtract the rate of the "no-enzyme" control from the rates of the enzyme-catalyzed reactions.

-

Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), provided the molar extinction coefficient (ε) for the BSP-GSH conjugate is known or determined.

-

In Vitro / Ex Vivo Analysis: HPLC Quantification of BSP and BSP-GSH

For a more definitive and quantitative analysis that separates the parent compound from its conjugate, High-Performance Liquid Chromatography (HPLC) is the method of choice.[14] This is essential for studies using complex biological matrices like liver perfusate or bile.[14]

Principle: Reverse-phase HPLC separates compounds based on their polarity. The non-polar parent BSP will be retained longer on the non-polar stationary phase (e.g., C18) compared to the more polar, water-soluble BSP-GSH conjugate, allowing for their distinct quantification.

Detailed Protocol:

-

Sample Preparation:

-